molecular formula C7H11FN2Sn B12452023 2-Fluoro-5-(trimethylstannyl)pyrimidine CAS No. 697300-80-4

2-Fluoro-5-(trimethylstannyl)pyrimidine

Cat. No.: B12452023
CAS No.: 697300-80-4
M. Wt: 260.88 g/mol
InChI Key: FMDKGVFJISJLOG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trimethylstannyl)pyrimidine is a pyrimidine derivative substituted with a fluorine atom at position 2 and a trimethylstannyl group at position 5. Its molecular formula is C₇H₁₀FN₂Sn, with a molecular weight of 267.89 g/mol. The fluorine atom imparts electron-withdrawing effects, modulating the pyrimidine ring's electronic properties, while the trimethylstannyl group enables participation in Stille cross-coupling reactions, a key application in organic synthesis . This compound is typically synthesized under mild conditions using tris(trimethylstannyl)amine, which suppresses α-deprotonation and ensures high yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine typically involves the stannylation of a fluoropyrimidine precursor. One common method is the reaction of 2-fluoropyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Reaction Scheme:

2-Fluoropyrimidine+(CH3)3SnClThis compound+NaCl\text{2-Fluoropyrimidine} + \text{(CH}_3\text{)}_3\text{SnCl} \rightarrow \text{this compound} + \text{NaCl} 2-Fluoropyrimidine+(CH3​)3​SnCl→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of organotin reagents due to their toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trimethylstannyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halides like iodine or bromine, and a catalyst such as copper(I) iodide.

    Cross-Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

    Substitution Reactions: Yield halogenated pyrimidines.

    Cross-Coupling Reactions: Produce biaryl or heteroaryl compounds.

    Oxidation: Results in tin oxides and modified pyrimidine derivatives.

Scientific Research Applications

2-Fluoro-5-(trimethylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to introduce fluorine atoms into drug molecules, which can enhance metabolic stability and bioavailability.

    Material Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: May serve as a precursor for radiolabeled compounds used in imaging studies or as probes in biochemical assays.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trimethylstannyl)pyrimidine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the stannyl group acts as a nucleophile, transferring its organic moiety to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Stannyl Group Substitutions

  • 2-(Methylthio)-5-(tributylstannyl)pyrimidine (C₁₇H₃₂N₂SSn): The tributylstannyl group introduces steric bulk compared to trimethylstannyl, reducing reactivity in cross-coupling reactions. The methylthio (SMe) group at position 2 enhances nucleophilicity, contrasting with fluorine’s electron-withdrawing effect. Applications: Used in organometallic reactions where steric control is critical .
  • 2-Fluoro-5-(tributylstannyl)pyrimidine (Hypothetical):

    • Larger tributyl chains increase hydrophobicity and may lower solubility in polar solvents.
    • Less reactive in Stille couplings due to steric hindrance compared to trimethylstannyl derivatives.

Boron vs. Tin Derivatives

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (C₁₁H₁₅BFN₂O₂): Boronic ester enables Suzuki-Miyaura couplings, which are more atom-economical and environmentally friendly than Stille reactions. Fluorine’s electronic effects remain similar, but the boron group requires distinct reaction conditions (e.g., base, palladium catalysts) .

Silicon and Trifluoromethyl Derivatives

  • 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (C₁₁H₁₂F₃N₃Si):

    • Trimethylsilyl-ethynyl group offers stability but limits participation in metal-catalyzed couplings.
    • Trifluoromethyl (CF₃) is strongly electron-withdrawing, altering solubility and metabolic stability in drug design .
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (C₈H₇F₃N₂O₂):

    • Carboxylate ester introduces polarity, enhancing solubility in organic solvents.
    • Lacks a metallic group, limiting use in cross-coupling reactions .

Electronic and Steric Effects

  • Trimethylstannyl vs. Tributylstannyl :

    • Trimethylstannyl derivatives exhibit higher reactivity due to reduced steric hindrance, enabling faster oxidative addition in catalytic cycles.
    • Tributylstannyl groups improve thermal stability but require higher catalyst loadings .
  • Fluorine vs. Trifluoromethyl :

    • Fluorine is less electron-withdrawing than CF₃, resulting in milder deactivation of the pyrimidine ring.
    • CF₃ significantly increases lipophilicity, impacting bioavailability in drug candidates .

Toxicity and Handling Considerations

  • Stannane Compounds: Trimethylstannyl derivatives are less toxic than tributylstannyl analogs but still require stringent handling (glovebox, ventilation) due to organotin toxicity . Boronic esters pose lower toxicity risks, aligning with green chemistry principles .

Biological Activity

Introduction

2-Fluoro-5-(trimethylstannyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoropyrimidine with trimethylstannyl chloride. The process can be optimized through various reaction conditions to enhance yield and purity. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related pyrido[2,3-d]pyrimidine derivative showed IC50 values of 1.54 μM against prostate cancer cells (PC-3) and 3.36 μM against lung cancer cells (A-549) .

The biological activity of this compound may involve multiple mechanisms, including:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds targeting CDK2 exhibited IC50 values as low as 0.057 μM .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation and DNA fragmentation .

Case Studies

  • In Vitro Studies : A study evaluated the growth inhibition of L1210 mouse leukemia cells by various pyrimidine derivatives, revealing potent inhibition with IC50 values in the nanomolar range . This suggests that modifications to the pyrimidine structure can enhance biological activity.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that substituents at specific positions on the pyrimidine ring significantly influence biological activity. For example, the presence of fluorine or trimethylstannyl groups can enhance lipophilicity and cellular uptake, leading to improved efficacy against tumor cells .

Data Table

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundPC-3 (Prostate)TBDCDK Inhibition, Apoptosis Induction
Pyrido[2,3-d]pyrimidineA-549 (Lung)3.36CDK Inhibition
Other Related CompoundsMCF-7 (Breast)0.045Apoptosis Induction

Properties

CAS No.

697300-80-4

Molecular Formula

C7H11FN2Sn

Molecular Weight

260.88 g/mol

IUPAC Name

(2-fluoropyrimidin-5-yl)-trimethylstannane

InChI

InChI=1S/C4H2FN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h2-3H;3*1H3;

InChI Key

FMDKGVFJISJLOG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=C(N=C1)F

Origin of Product

United States

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